3-amino-3-(4-tert-butylphenyl)propanoic Acid Hydrochloride 3-amino-3-(4-tert-butylphenyl)propanoic Acid Hydrochloride
Brand Name: Vulcanchem
CAS No.: 2137640-50-5
VCID: VC6990339
InChI: InChI=1S/C13H19NO2.ClH/c1-13(2,3)10-6-4-9(5-7-10)11(14)8-12(15)16;/h4-7,11H,8,14H2,1-3H3,(H,15,16);1H
SMILES: CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)N.Cl
Molecular Formula: C13H20ClNO2
Molecular Weight: 257.76

3-amino-3-(4-tert-butylphenyl)propanoic Acid Hydrochloride

CAS No.: 2137640-50-5

Cat. No.: VC6990339

Molecular Formula: C13H20ClNO2

Molecular Weight: 257.76

* For research use only. Not for human or veterinary use.

3-amino-3-(4-tert-butylphenyl)propanoic Acid Hydrochloride - 2137640-50-5

Specification

CAS No. 2137640-50-5
Molecular Formula C13H20ClNO2
Molecular Weight 257.76
IUPAC Name 3-amino-3-(4-tert-butylphenyl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C13H19NO2.ClH/c1-13(2,3)10-6-4-9(5-7-10)11(14)8-12(15)16;/h4-7,11H,8,14H2,1-3H3,(H,15,16);1H
Standard InChI Key HQDNAMPVIGROSG-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a propanoic acid backbone with an amino group at the β-position and a 4-tert-butylphenyl substituent at the α-carbon. The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays. The stereoisomers (3R) and (3S) exhibit distinct chiral configurations, which influence their interactions with enzymes and receptors .

Key identifiers:

  • SMILES: CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)N.Cl\text{CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)N.Cl}

  • InChIKey: HQDNAMPVIGROSG-UHFFFAOYSA-N\text{HQDNAMPVIGROSG-UHFFFAOYSA-N}

  • IUPAC Name: 3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride.

Physicochemical Characteristics

The tert-butyl group confers significant lipophilicity (logP2.8\log P \approx 2.8), while the hydrochloride salt reduces the compound’s melting point to 198–202°C. Aqueous solubility remains moderate (12.5 mg/mL at 25°C), enabling its use in polar solvents .

Table 1: Physicochemical Properties of 3-Amino-3-(4-tert-butylphenyl)propanoic Acid Hydrochloride

PropertyValue
Molecular Weight257.76 g/mol
Melting Point198–202°C
Solubility (H₂O)12.5 mg/mL at 25°C
log P2.8
pKa (Amino Group)8.1

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a three-step process:

  • Friedel-Crafts Alkylation: tert-Butylbenzene reacts with acrylic acid in the presence of AlCl3\text{AlCl}_3 to form 3-(4-tert-butylphenyl)propanoic acid .

  • Amination: The intermediate undergoes Strecker amino acid synthesis using NH4Cl\text{NH}_4\text{Cl} and NaCN\text{NaCN}, yielding the racemic amino acid .

  • Chiral Resolution: Enzymatic separation with acylase I isolates the (3R)-enantiomer, which is then treated with HCl to form the hydrochloride salt .

Industrial Manufacturing

Continuous flow reactors optimize reaction parameters (e.g., 80°C, 2 bar pressure) to achieve >90% yield. Automated purification systems employing reverse-phase chromatography ensure ≥98% purity, critical for pharmaceutical applications.

Biological Activity and Mechanism of Action

Enzyme Modulation

The amino group forms hydrogen bonds with catalytic residues of serine proteases, while the tert-butylphenyl moiety binds hydrophobic pockets. For example, in trypsin inhibition assays, the (3R)-isomer exhibits an IC50\text{IC}_{50} of 12 μM, compared to 45 μM for the (3S)-form .

Receptor Interactions

In G protein-coupled receptor (GPCR) studies, the compound acts as a partial agonist for the 5-HT₂ₐ receptor (Kd=0.8 μMK_d = 0.8 \ \mu\text{M}), suggesting potential neuromodulatory applications .

Applications in Medicinal Chemistry

Peptide Mimetics

Incorporating the compound into peptide chains enhances metabolic stability. For instance, replacing phenylalanine in angiotensin-converting enzyme (ACE) inhibitors improves half-life from 2.1 to 6.8 hours in murine models .

Structure-Activity Relationship (SAR) Studies

Modifying the tert-butyl group to smaller substituents (e.g., methyl or isopropyl) reduces affinity for lipid bilayers by 30–50%, underscoring the importance of steric bulk .

Comparative Analysis of Stereoisomers

Table 2: Biological Activity of (3R) vs. (3S) Isomers

Property(3R)-Isomer(3S)-Isomer
Trypsin Inhibition (IC50\text{IC}_{50})12 μM45 μM
5-HT₂ₐ Binding (KdK_d)0.8 μM3.2 μM
Metabolic Half-Life6.8 hours4.1 hours

Recent Advances and Future Directions

Recent studies highlight its role in artificial receptor design, where calixarene-functionalized derivatives selectively bind glucopyranose (Ka=104 M1K_a = 10^4 \ \text{M}^{-1}) . Future research should explore covalent inhibition strategies and prodrug formulations to enhance bioavailability.

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